

# Technical Support Center: Reducing Porosity in Cast Aluminum-Nickel Alloys

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aluminium-nickel*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating porosity during the casting of aluminum-nickel (Al-Ni) alloys. The information is presented in a question-and-answer format to directly address common experimental challenges.

## Troubleshooting Guide

This guide provides solutions to common porosity issues encountered during the casting of Al-Ni alloys.

Issue	Potential Causes	Recommended Solutions
Widespread, small, spherical pores (Gas Porosity)	High levels of dissolved hydrogen in the molten alloy.	<ul style="list-style-type: none"><li>- Implement a degassing procedure such as rotary degassing, vacuum degassing, or ultrasonic treatment.</li><li>- Ensure all raw materials, including ingots and alloying additions, are dry and clean before melting.</li><li>- Control the furnace atmosphere to minimize moisture content.</li></ul>
Irregularly shaped, larger cavities, often in thicker sections (Shrinkage Porosity)	Inadequate feeding of molten metal during solidification to compensate for volume contraction.	<ul style="list-style-type: none"><li>- Optimize the casting design with risers and runners to ensure proper directional solidification.</li><li>- Control the cooling rate; in some cases, a faster cooling rate can refine the grain structure and reduce microporosity.</li><li>- Adjust the alloy composition; for instance, a nickel content of around 0.6% in some aluminum alloys has been shown to refine grain size and reduce intergranular shrinkage porosity.<sup>[1]</sup></li></ul>
Porosity concentrated near the casting surface	Air entrapment during mold filling.	<ul style="list-style-type: none"><li>- Optimize the gating system design to ensure a smooth, non-turbulent flow of molten metal into the mold cavity.</li><li>- Ensure adequate venting in the mold to allow trapped air to escape.</li></ul>
Clustered porosity	Presence of non-metallic inclusions (e.g., oxides) that	<ul style="list-style-type: none"><li>- Filter the molten metal before casting to remove inclusions.</li><li>- Skim the surface of the melt to</li></ul>

act as nucleation sites for pores.

remove dross before pouring. -  
Employ a degassing method like rotary degassing, which also helps float impurities to the surface.

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## Frequently Asked Questions (FAQs)

### General Porosity Questions

Q1: What are the main types of porosity in cast Al-Ni alloys?

A1: The two primary types of porosity are gas porosity and shrinkage porosity. Gas porosity is caused by the precipitation of dissolved gases, primarily hydrogen, during solidification and typically appears as small, spherical voids. Shrinkage porosity results from the volume contraction of the alloy as it cools and solidifies, leading to larger, irregularly shaped cavities if there is insufficient molten metal to fill the voids.[2]

Q2: How does nickel content influence porosity in aluminum alloys?

A2: Nickel can influence porosity in several ways. The addition of nickel can refine the primary  $\alpha(\text{Al})$  grains and increase the amount of eutectic phase, which can lead to a decrease in intergranular shrinkage porosities.[1] For example, in a 7075 aluminum alloy, an addition of 0.6% nickel was found to decrease intergranular discontinuities and shrinkage porosity.[1] However, excessive nickel content (e.g., 1.2% in the same alloy) can lead to coarser eutectic phases and potentially a reduction in mechanical properties. The solidification range of the alloy, which is influenced by the nickel content, also plays a crucial role in the formation of porosity.[2]

Q3: How does the cooling rate affect porosity?

A3: The cooling rate has a significant impact on porosity. A higher cooling rate can lead to a finer grain structure, which can help in distributing the porosity more finely and potentially reducing the size of the largest pores. However, very rapid solidification can also trap dissolved gases, leading to an increase in microporosity. The optimal cooling rate will depend on the specific alloy composition and casting geometry.

## Degassing and Treatment

Q4: What are the most effective methods for degassing Al-Ni alloys?

A4: Several methods are effective for degassing aluminum alloys, and the principles apply to Al-Ni alloys as well. The most common and effective methods include:

- Rotary Degassing: This involves rotating an impeller in the molten metal to disperse an inert gas (like argon or nitrogen), which collects hydrogen and floats it to the surface.[3]
- Vacuum Degassing: Placing the molten metal in a vacuum reduces the partial pressure of hydrogen, causing it to come out of the solution.[4][5]
- Ultrasonic Degassing: High-intensity ultrasonic vibrations create cavitation bubbles in the melt, which provide sites for hydrogen to accumulate and rise to the surface.[4][6][7]

Q5: Is there a quantitative comparison of the effectiveness of different degassing methods?

A5: Direct quantitative comparisons for Al-Ni alloys are not abundant in publicly available literature. However, studies on other aluminum alloys provide valuable insights. For instance, a study on an AlSi9Cu3 alloy showed that ultrasonic degassing could achieve a desired level of hydrogen reduction about three times faster than rotary impeller degassing.[8] Another study on an AlSi9Cu3(Fe) alloy demonstrated that a combined rotary degassing-ultrasonic system increased gas removal by 20% compared to a standard rotary impeller with nitrogen.[9]

Quantitative Comparison of Degassing Methods (Based on data for Al-Si-Cu alloys)

Degassing Method	Key Findings/Effectiveness	Reference Alloy
Rotary Degassing	Reduced density index from 10.5% to 4.6%.	AlSi9Cu3(Fe)
Ultrasonic Degassing	Reached a constant density and hydrogen content in less than 2 minutes, significantly faster than rotary degassing.	AlSi9Cu3
Combined Rotary-Ultrasonic	Reduced density index from 10.3% to 2.6%, showing a 20% improvement in gas removal over rotary impeller alone.	AlSi9Cu3(Fe)

Q6: What is the influence of alloying elements on hydrogen solubility?

A6: The solubility of hydrogen in liquid aluminum is influenced by the presence of other alloying elements. For instance, copper and silicon have been shown to decrease the solubility of hydrogen in aluminum. While specific data for nickel's effect on hydrogen solubility in aluminum is not readily available in the provided search results, it is a critical factor to consider, as it will impact the propensity for gas porosity formation.

## Experimental Protocols

### Protocol 1: Rotary Degassing

Objective: To reduce the hydrogen content in a molten Al-Ni alloy using a rotary degasser.

Materials and Equipment:

- Melting furnace
- Crucible
- Rotary degassing unit with a graphite impeller and shaft
- Inert gas supply (Argon or Nitrogen)

- Temperature measurement device (thermocouple)
- Dross skimming tool

#### Methodology:

- Melt the Al-Ni alloy in the furnace to the desired casting temperature.
- Once the melt reaches the target temperature, carefully immerse the preheated graphite impeller of the rotary degassing unit into the molten metal.
- Begin rotating the impeller at a controlled speed, typically between 300 and 500 RPM.
- Simultaneously, introduce the inert gas (Argon or Nitrogen) through the shaft at a controlled flow rate. A common practice is to increase the gas flow until small bubbles are visible on the melt surface, indicating good dispersion.<sup>[5]</sup>
- Continue the degassing process for a predetermined time, which can range from a few minutes to over ten minutes depending on the initial hydrogen content and the volume of the melt.
- After the degassing time is complete, stop the gas flow and the impeller rotation.
- Carefully remove the degassing unit from the melt.
- Skim any dross that has been brought to the surface before proceeding with casting.

## Protocol 2: Vacuum Degassing

Objective: To remove dissolved hydrogen from the Al-Ni alloy by reducing the ambient pressure.

#### Materials and Equipment:

- Vacuum furnace or a standard furnace with a vacuum chamber
- Crucible
- Vacuum pump

- Pressure gauge

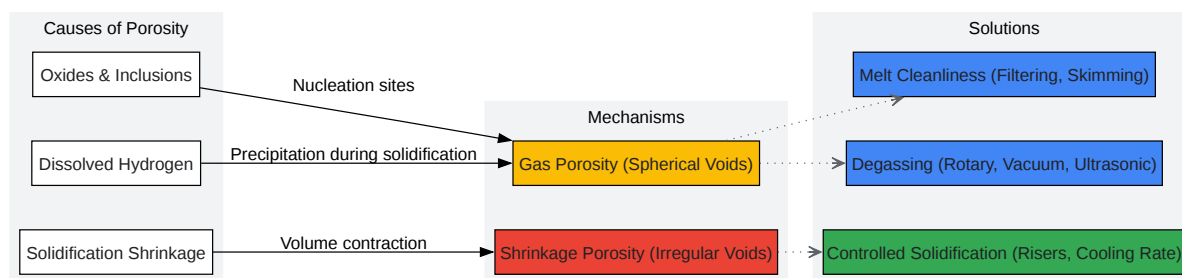
#### Methodology:

- Place the crucible containing the Al-Ni alloy inside the vacuum chamber of the furnace.
- Melt the alloy under a protective atmosphere or a partial vacuum to minimize initial gas pickup.
- Once the alloy is fully molten and has reached the desired temperature, begin to evacuate the chamber using the vacuum pump.
- Monitor the pressure inside the chamber with the pressure gauge. The target vacuum level will depend on the specific equipment and the desired level of degassing.
- Hold the molten alloy under vacuum for a specified duration. During this time, the reduced pressure will cause the dissolved hydrogen to form bubbles and be removed from the melt.
- After the vacuum treatment, carefully backfill the chamber with an inert gas to atmospheric pressure.
- Proceed with casting.

## Visualizations

### Signaling Pathways and Logical Relationships

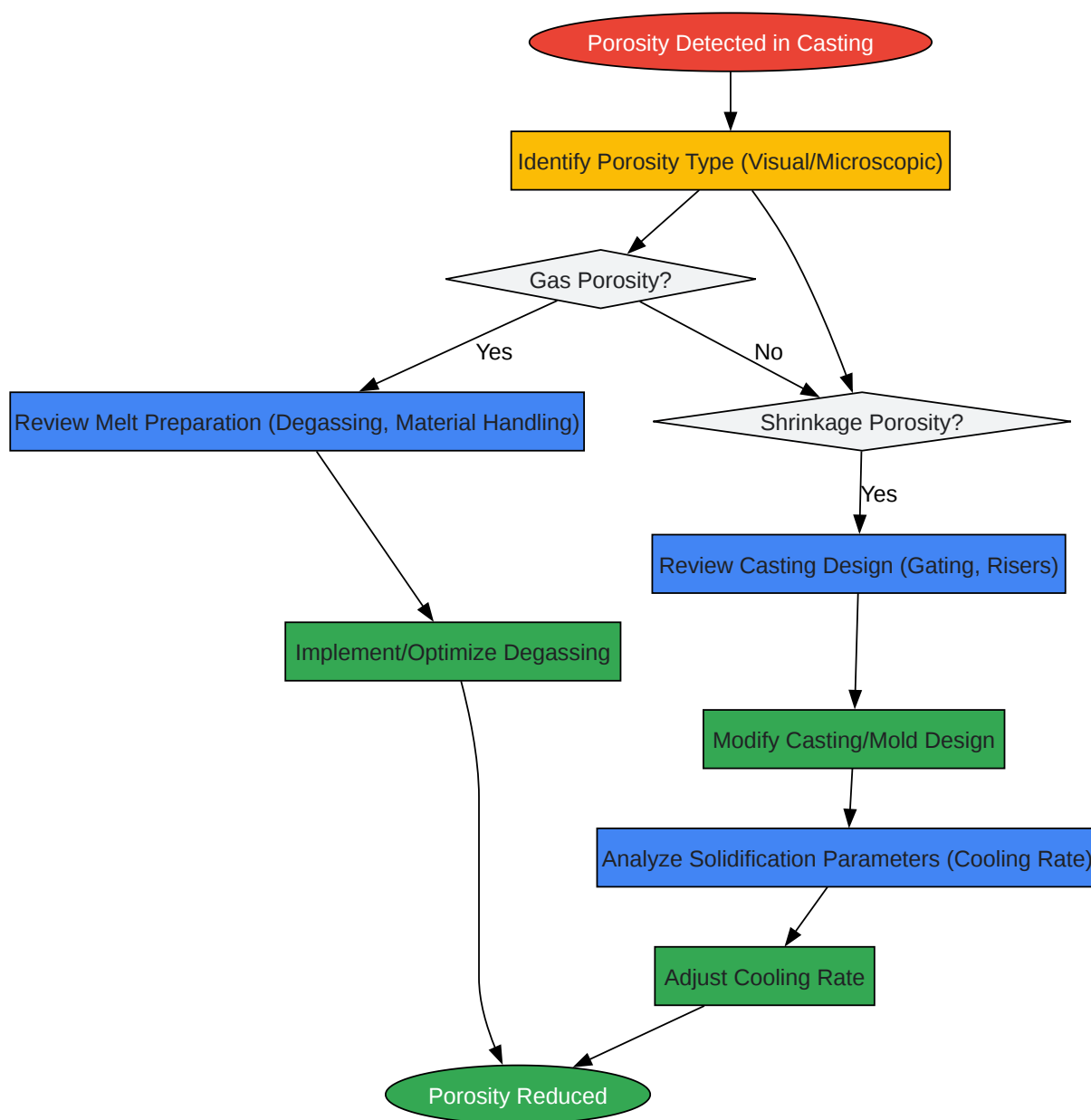
Below are diagrams illustrating key concepts related to porosity formation and troubleshooting.



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Caption: Causes and mitigation pathways for porosity in Al-Ni alloys.





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Caption: A logical workflow for troubleshooting porosity issues.

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- To cite this document: BenchChem. [Technical Support Center: Reducing Porosity in Cast Aluminum-Nickel Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105184#reducing-porosity-in-cast-aluminium-nickel-alloys]

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